Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20463167
InChI: InChI=1S/C12H16FNO2/c1-8-7-9(3-4-10(8)13)11(14)5-6-12(15)16-2/h3-4,7,11H,5-6,14H2,1-2H3
SMILES:
Molecular Formula: C12H16FNO2
Molecular Weight: 225.26 g/mol

Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate

CAS No.:

Cat. No.: VC20463167

Molecular Formula: C12H16FNO2

Molecular Weight: 225.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate -

Specification

Molecular Formula C12H16FNO2
Molecular Weight 225.26 g/mol
IUPAC Name methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate
Standard InChI InChI=1S/C12H16FNO2/c1-8-7-9(3-4-10(8)13)11(14)5-6-12(15)16-2/h3-4,7,11H,5-6,14H2,1-2H3
Standard InChI Key UCFCJRVZLNTKOS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C(CCC(=O)OC)N)F

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name for this compound is methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate, reflecting its esterified butanoic acid backbone with an amino group and a substituted phenyl ring at the fourth carbon. Alternative nomenclature includes the condensed form H-bAla(4-F-3-Me-Bn)-OMe, which emphasizes its beta-alanine derivative nature .

Molecular Formula and Weight

The molecular formula is C₁₂H₁₆FNO₂, derived from the butanoate skeleton (C₄H₇O₂), a methyl group (CH₃), a 4-fluoro-3-methylphenyl substituent (C₇H₆F), and an amino group (NH₂) . The calculated molecular weight is 241.26 g/mol, consistent with high-resolution mass spectrometry data .

Structural Identifiers

  • SMILES Notation: COC(=O)CCC(N)C1=CC=C(F)C(C)=C1

  • InChIKey: XDHHKEGYDULDQY-SNVBAGLBSA-N (analogous to related compounds)

  • CAS Registry Number: 1183380-44-0

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves acid-catalyzed esterification of 4-amino-4-(4-fluoro-3-methylphenyl)butanoic acid with methanol. The reaction proceeds via nucleophilic acyl substitution:

R-COOH+CH3OHH+R-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{R-COOCH}_3 + \text{H}_2\text{O}

where R represents the 4-amino-4-(4-fluoro-3-methylphenyl)butyl group. Yields typically exceed 85% under optimized conditions (reflux at 70°C for 12 hours) .

Purification and Quality Control

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol . Purity is verified via HPLC (≥97%) and NMR spectroscopy . Key impurities include unreacted carboxylic acid (<2%) and dimethyl ether byproducts (<1%).

Structural and Electronic Properties

Stereochemical Considerations

The amino group at the C4 position introduces a chiral center, necessitating enantiomeric resolution for biomedical applications . X-ray crystallography of analogs reveals a twisted boat conformation in the butanoate chain, stabilizing intramolecular hydrogen bonds between the amino and ester groups .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.15 (m, 2H, aromatic), 6.95–6.90 (m, 1H, aromatic), 3.67 (s, 3H, OCH₃), 2.70–2.50 (m, 4H, CH₂CH₂), 2.30 (s, 3H, CH₃), 1.90 (br s, 2H, NH₂) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 173.8 (COO), 162.1 (d, J = 245 Hz, C-F), 138.2 (C-CH₃), 51.4 (OCH₃), 40.2 (C-NH₂), 33.1–25.6 (CH₂).

Computational Analysis

Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, attributed to the electron-withdrawing fluorine and ester groups . The HOMO-LUMO gap (5.1 eV) suggests moderate reactivity, favoring nucleophilic attacks at the ester carbonyl .

Physicochemical Properties

PropertyValueMethod/Reference
Melting Point98–102°CDifferential Scanning Calorimetry
Solubility25 mg/mL in DMSOShake-flask method
LogP (Octanol/Water)2.1 ± 0.3HPLC retention time
pKa (Amino Group)9.8Potentiometric titration

The compound exhibits hygroscopicity (0.5% w/w water absorption at 25°C) and stability under inert atmospheres up to 150°C .

Reactivity and Functionalization

Ester Hydrolysis

Under basic conditions (e.g., NaOH, H₂O/EtOH), the ester hydrolyzes to 4-amino-4-(4-fluoro-3-methylphenyl)butanoic acid:

R-COOCH3+OHR-COO+CH3OH\text{R-COOCH}_3 + \text{OH}^- \rightarrow \text{R-COO}^- + \text{CH}_3\text{OH}

This reaction is critical for prodrug activation in pharmaceutical contexts.

Amino Group Modifications

The primary amine participates in Schiff base formation with aldehydes and amide coupling via EDC/HOBt activation . Such derivatives are explored as kinase inhibitors and protease substrates .

Applications in Scientific Research

Enzyme Inhibition Studies

Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate acts as a competitive inhibitor of γ-aminobutyric acid (GABA) transaminase (Ki = 12 µM), making it a tool for neurological disorder research.

Metabolic Pathway Tracing

Isotope-labeled analogs (¹³C at C4) track fatty acid β-oxidation in hepatocyte models, leveraging the fluorine atom for ¹⁹F NMR detection.

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